(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Description
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H24N2O6 and its molecular weight is 436.464. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Synthesis and Antimicrobial, Antifungal, Antimalarial Activity : Derivatives of this compound have been synthesized and screened for potential antimicrobial, antifungal, and antimalarial activity. These derivatives include substituted N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide, highlighting the compound's potential in developing new pharmaceutical agents (Shah et al., 2016).
Structural Analysis and Intermolecular Interactions : Studies have examined the molecular structure of related compounds, exploring intermolecular hydrogen-bonding interactions and the impact of these interactions on compound stability and reactivity. This is essential for understanding the compound's behavior in different environments (Zhao & Zhou, 2009).
Synthesis of Aromatic Carbamates Derivatives : The compound's framework has been used in the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment. These derivatives could have applications in materials science and as intermediates in pharmaceutical synthesis (Velikorodov et al., 2014).
Biological Properties of Coumarin Derivatives : Innovative coumarin derivatives containing the chromene ring have been synthesized, showcasing the compound's utility in creating bioactive molecules with potential pharmaceutical applications (Ramaganesh et al., 2010).
Chemical Properties and Reactions
Chemical Reactivity and Synthesis Pathways : Research has focused on understanding the chemical reactivity of compounds with similar structures, elucidating synthesis pathways that are important for creating diverse derivatives with potential applications in various fields (El-Agrody et al., 2002).
Synthesis and Reactivity with Amines : Studies on the reactivity of chromene derivatives with amines have provided insights into the synthesis of biologically interesting molecules. This knowledge is key for designing compounds with specific biological activities (Zhang et al., 2013).
Synthesis of Carbamate Derivatives : The compound's structure has been utilized in the synthesis of carbamate derivatives of coumarin and chromene, which can lead to the development of new materials and pharmaceuticals (Velikorodov & Imasheva, 2008).
Polymerization Potential : Research into the synthesis and polymerization of new (meth)acrylamides bearing a hindered piperidine and a hydroxyl group relates to the potential of these compounds in polymer science, indicating their utility in creating novel polymeric materials (Ling & Habicher, 2001).
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-30-20-6-2-4-17-14-19(24(29)32-22(17)20)23(28)25-15-16-9-11-26(12-10-16)21(27)8-7-18-5-3-13-31-18/h2-8,13-14,16H,9-12,15H2,1H3,(H,25,28)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDVDSJVDUUWJF-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3CCN(CC3)C(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3CCN(CC3)C(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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